(9,10-Dioxoanthracen-1-yl) acetate
Description
(9,10-Dioxoanthracen-1-yl) acetate is an anthraquinone derivative characterized by an acetyloxy group at the 1-position of the anthraquinone core. It is synthesized via acylation of 1-hydroxyanthraquinone using acetic anhydride in the presence of sodium acetate, yielding monoacetylated (C₁₆H₁₀O₄) and diacetylated (C₁₈H₁₂O₆) products depending on reaction conditions . Key spectral data include:
- ¹H-NMR (DMSO-d₆): δ 8.25–7.64 (aromatic protons), δ 2.45 (OCOCH₃) .
- Melting Point: 186–188°C .
- Molecular Weight: 268.26 g/mol (monoacetate), 326.30 g/mol (diacetate) .
Anthraquinone derivatives are widely used in dyes, pharmaceuticals, and materials science due to their planar aromatic structure and redox activity .
Properties
IUPAC Name |
(9,10-dioxoanthracen-1-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c1-9(17)20-13-8-4-7-12-14(13)16(19)11-6-3-2-5-10(11)15(12)18/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWLPXALBXLJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322014 | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1629-56-7 | |
| Record name | NSC400220 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Dioxo-9,10-dihydroanthracen-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20322014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dioxoanthracen-1-yl) acetate typically involves the reaction of 9,10-anthracenedione with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of (9,10-Dioxoanthracen-1-yl) acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(9,10-Dioxoanthracen-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracenedione derivatives .
Scientific Research Applications
(9,10-Dioxoanthracen-1-yl) acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of dyes and pigments.
Biology: Investigated for its antioxidant properties and potential as a therapeutic agent.
Medicine: Studied for its anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (9,10-Dioxoanthracen-1-yl) acetate involves its interaction with cellular components, leading to various biological effects. The compound can act as an antioxidant by scavenging reactive oxygen species, thereby protecting cells from oxidative damage. It also exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi .
Comparison with Similar Compounds
9,10-Dioxo-9,10-dihydroanthracene-1,4-diyl Diacetate
- Structure : Diacetylated derivative with acetoxy groups at positions 1 and 3.
- Synthesis: Produced by prolonged acylation of 1,4-dihydroxyanthraquinone with acetic anhydride .
- Properties: Molecular Weight: 326.30 g/mol . Applications: Used as a precursor for dye intermediates (e.g., 1,4-diaminoanthraquinone) and supramolecular polymers due to π-π stacking interactions .
- Key Difference: The diacetate’s dual substituents enhance steric hindrance and reduce solubility in polar solvents compared to the monoacetate .
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide
- Structure : Benzamide group at position 1 with a methyl substituent.
- Synthesis: Reacting 1-aminoanthraquinone with 2-methylbenzoyl chloride .
- Properties :
- Key Difference : The benzamide group introduces chelation-assisted reactivity, unlike the electron-withdrawing acetoxy group in the target compound .
4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic Acid
- Structure : A ketone and carboxylic acid chain at position 1.
- Properties: Molecular Weight: 298.27 g/mol . Applications: Potential use in medicinal chemistry due to the carboxylic acid moiety, which enhances solubility and bioavailability .
- Key Difference: The oxobutanoic acid substituent enables hydrogen bonding and coordination with metal ions, contrasting with the hydrophobic acetoxy group .
N-(9,10-Dioxoanthracen-1-yl)-2-(R-thio) Acetamides
- Structure : Thioether-linked acetamide substituents.
- Synthesis: Derived from 1-aminoanthraquinone and thioacetic acid derivatives .
- Properties :
- Key Difference : The thio group enhances radical scavenging capacity compared to the acetoxy group .
Comparative Data Table
Key Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., acetoxy) reduce electron density on the anthraquinone ring, limiting participation in redox reactions compared to electron-donating groups (e.g., benzamide) . Bulky substituents (e.g., diacetate) hinder crystallization and solubility .
Biological Activity :
- Thioether and carboxylic acid derivatives exhibit enhanced bioactivity (e.g., antioxidant, antiplatelet) due to reactive functional groups .
Industrial Applications: Diacetylated derivatives are preferred in dye synthesis, while monoacetylated compounds serve as intermediates for further functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
